

TSKgel Butyl-NPR: A Detailed Protocol for Antibody-Drug Conjugate Analysis

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Compound of Interest

Compound Name: TSKgel Butyl-NPR

Cat. No.: B1178589

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Application Note

This application note provides a comprehensive protocol for the analysis of antibody-drug conjugates (ADCs) using the **TSKgel Butyl-NPR** Hydrophobic Interaction Chromatography (HIC) column. This method is particularly suited for determining the drug-to-antibody ratio (DAR) distribution, a critical quality attribute of ADCs that influences both their efficacy and safety. The protocol outlined below is based on the analysis of Trastuzumab-vcMMAE, a well-characterized ADC.

Introduction

Antibody-drug conjugates are a promising class of biotherapeutics designed for targeted cancer therapy.[1] An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic drug, and a chemical linker that connects the two.[2] The manufacturing process of ADCs often results in a heterogeneous mixture of species with varying numbers of drug molecules conjugated to the antibody.[1] This heterogeneity, defined by the drug-to-antibody ratio (DAR), is a critical quality attribute that requires precise characterization.[3]

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique for characterizing the DAR distribution of ADCs under non-denaturing conditions.[4] The separation is based on the hydrophobicity of the ADC species; as the number of conjugated hydrophobic drug molecules increases, so does the overall hydrophobicity of the ADC, leading to stronger retention on the HIC column.[3] The **TSKgel Butyl-NPR** column, with its non-

porous polymethacrylate beads and butyl ligands, is the least hydrophobic of the TSKgel HIC columns, making it an excellent choice for high-speed separations with excellent recovery, even for more hydrophobic samples.[3][4] The 2.5 μm non-porous particles of this column allow for fast and highly efficient separations.[3]

This application note details a robust protocol for the separation and quantification of ADC species with different DAR values using the **TSKgel Butyl-NPR** column.

Experimental Protocols

This section provides a detailed methodology for the analysis of an ADC, using Trastuzumab-vcMMAE as an example.

Materials and Instrumentation

Materials:

- ADC Sample: Trastuzumab-vcMMAE (2.2 mg/mL)[5]
- Unconjugated Antibody: Trastuzumab (0.24 mg/mL)[5]
- Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[6]
- Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol[5]
- HPLC/UHPLC System: A system equipped with a UV detector capable of monitoring at 280 nm.
- Column: **TSKgel Butyl-NPR**, 2.5 μm , 4.6 mm ID \times 10 cm L[3][5]

Sample Preparation

The ADC and unconjugated antibody samples are diluted to their final concentrations using an appropriate buffer, as specified in the materials list. It is recommended to filter the samples through a 0.22 μm filter before injection to prevent column clogging.

Chromatographic Conditions

The separation of ADC species is achieved using a gradient elution method. The specific conditions are summarized in the table below.

Parameter	Condition
Column	TSKgel Butyl-NPR, 2.5 μ m, 4.6 mm ID \times 10 cm L
Mobile Phase A	1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
Mobile Phase B	25 mM Sodium Phosphate, pH 7.0 / 2-propanol = 8/2 (v/v)
Gradient	0 to 100% B in 20 minutes
Flow Rate	0.5 mL/min
Detection	UV at 280 nm
Injection Volume	10 μ L
Column Temperature	Ambient

Data Analysis and Interpretation

The chromatogram obtained from the HIC analysis will show a series of peaks, with each peak corresponding to an ADC species with a specific DAR. The unconjugated antibody (DAR=0) will be the first to elute, followed by species with increasing DAR values, which are retained longer on the column due to their increased hydrophobicity.[3]

The average DAR can be calculated from the peak areas of the different DAR species in the chromatogram. The baseline resolution between the peaks allows for easy integration and quantification of the different drug payloads in the ADC sample.[1][5]

Data Presentation

The following table summarizes the expected retention times and corresponding DAR values for the analysis of Trastuzumab-vcMMAE based on a typical HIC separation.

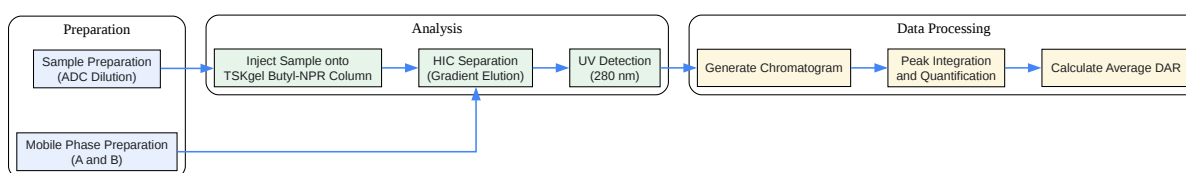
Peak Number	Retention Time (min)	Drug-to-Antibody Ratio (DAR)
1	~9.5	0 (Unconjugated mAb)
2	Later Eluting	2
3	Later Eluting	4
4	Later Eluting	6
5	Later Eluting	8

Note: The exact retention times may vary slightly depending on the specific HPLC system and column batch.

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for ADC analysis using the **TSKgel Butyl-NPR** column.

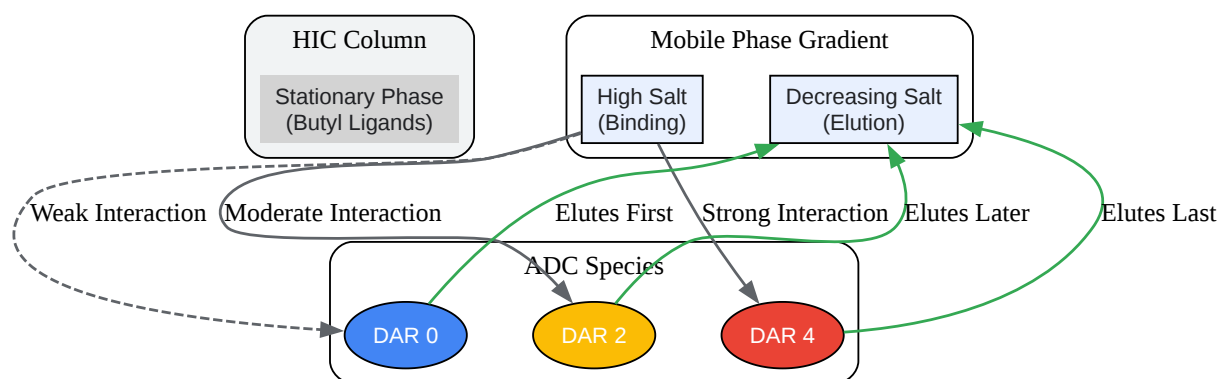


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Caption: Experimental workflow for ADC analysis using HIC.

Principle of HIC Separation for ADCs

The following diagram illustrates the principle of hydrophobic interaction chromatography for separating ADC species with different drug-to-antibody ratios.



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